molecular formula C18H21N3O3 B13224542 Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13224542
M. Wt: 327.4 g/mol
InChI Key: PHGCYQPKCFIFBA-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Key structural attributes include:

  • Position 3 substituent: A hydroxymethyl group (CH₂OH), contributing polarity and hydrogen-bonding capacity.
  • Position 7: A benzyl carboxylate ester (C₆H₅CH₂OCO-), which modulates lipophilicity and serves as a protective group for carboxylic acids.

Its structural uniqueness lies in the combination of a small cyclopropyl ring and a polar hydroxymethyl moiety, balancing steric and electronic properties.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

benzyl 2-cyclopropyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H21N3O3/c22-11-15-17(14-6-7-14)19-16-10-20(8-9-21(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14,22H,6-12H2

InChI Key

PHGCYQPKCFIFBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrazine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazo[1,2-a]pyrazine core.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2-a]pyrazine core, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl halide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature or commercial databases. Key differences in substituents, molecular properties, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Substituent (Position 3) Carboxylate Position Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (Target) Cyclopropyl Hydroxymethyl 7 C₁₈H₂₂N₃O₃* ~328.39 Not available -
Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate Propan-2-yl (isopropyl) Hydroxymethyl 7 C₁₈H₂₄N₃O₃ ~330.41 Not available
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2-Methylpropyl (isobutyl) Aminomethyl 7 C₁₉H₂₆N₄O₂ 342.44 2059944-24-8
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride None None 2 C₁₄H₁₆Cl₂N₂O₂ 331.20 2227206-01-9

*Calculated based on structural analogy.

Key Observations:

Substituent Effects at Position 2 :

  • The cyclopropyl group in the target compound offers a compact, rigid structure compared to the bulkier isopropyl () or isobutyl () groups. This difference may influence binding affinity in biological targets due to reduced steric hindrance .
  • Cyclopropane’s inherent ring strain could enhance metabolic stability compared to linear alkyl chains.

In contrast, the aminomethyl group () introduces basicity (pKa ~10–11), which may enhance membrane permeability but requires protonation for solubility .

Carboxylate Position :

  • The dihydrochloride salt in features a carboxylate at position 2 , unlike the position 7 ester in the target compound. This positional isomerism alters the molecule’s charge distribution and solubility profile, favoring salt formation () for enhanced stability in formulations .

Molecular Weight and Lipophilicity :

  • The target compound’s calculated molecular weight (~328.39) is lower than ’s derivative (342.44), primarily due to the cyclopropyl group’s reduced carbon content. This may translate to improved bioavailability.
  • The benzyl ester in all compounds increases lipophilicity, but the hydroxymethyl group (Target, ) counterbalances this via polarity.

Research Implications:

  • Synthetic Accessibility : describes sonication-assisted synthesis of imidazo[1,2-a]pyrazine derivatives, suggesting analogous routes for the target compound .
  • Biological Relevance: The aminomethyl variant () is cataloged as a building block for drug discovery, highlighting the scaffold’s versatility in medicinal chemistry .

Biological Activity

Benzyl 2-cyclopropyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS Number: 2059967-02-9) is a compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₃
Molecular Weight327.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of the hydroxymethyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and modulating their activity. The cyclopropyl moiety may influence the compound's pharmacokinetics and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. Compounds within the imidazo[1,2-a]pyrazine class have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of this compound suggest it may possess similar effects.
  • Anti-inflammatory Effects : Some derivatives in this chemical family have been studied for their anti-inflammatory properties, potentially providing therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • A study on imidazo[1,2-a]pyrazine derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating effective growth inhibition .
  • Another investigation highlighted the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazines, showing that modifications at specific positions can enhance biological activity .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameNotable FeaturesBiological Activity
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylateChloromethyl substitutionEnhanced reactivity and binding affinity
Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylateEthyl group increases steric hindranceAltered solubility and bioactivity
Tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylateTert-butyl affects lipophilicityPotentially improved pharmacokinetics

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